molecular formula C5H9ClF3N B1356479 3-(Trifluoromethyl)pyrrolidine hydrochloride CAS No. 1189485-03-7

3-(Trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1356479
CAS No.: 1189485-03-7
M. Wt: 175.58 g/mol
InChI Key: NIAIUSFJVYYGNP-UHFFFAOYSA-N
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Description

Historical Development and Classification

The synthesis of trifluoromethylated pyrrolidines emerged in the early 2000s alongside growing interest in fluorinated pharmaceuticals. Initial routes relied on nucleophilic trifluoromethylation of pyrrolidine precursors using Ruppert-Prakash reagents (e.g., TMSCF₃), but these methods suffered from poor stereocontrol. A breakthrough occurred in 2013 when Yarmolchuk et al. demonstrated multigram-scale production of β-trifluoromethyl pyrrolidines via [3+2] cycloadditions between azomethine ylides and fluorinated alkenes, achieving enantiomeric excesses >95%. This established this compound as a chiral building block for medicinal chemistry, classified under:

  • Heterocyclic amines (EC 682-932-3)
  • Organofluorine compounds (GHS hazard class H315/H319)
  • Pharmaceutical intermediates (PubChem CID 17749759).

Significance in Organofluorine Chemistry

The compound exemplifies three key principles of fluorinated molecule design:

  • Lipophilicity enhancement : The -CF₃ group increases logP by 0.7–1.2 units compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic stability : C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, prolonging biological half-life.
  • Stereoelectronic effects : The -CF₃ group’s strong electron-withdrawing nature (-I effect, σ = 0.88) polarizes adjacent bonds, directing regioselective reactions. For example, the C3 position in 3-(trifluoromethyl)pyrrolidine undergoes nucleophilic attack 5× faster than C2 in SN2 displacements.
Property Impact of -CF₃ Group
Bond strength C-F: 485 kJ/mol vs. C-H: 413 kJ/mol
Dipole moment 1.41 D at C3, creating electrophilic centers
Steric bulk Van der Waals radius 1.47 Å, shielding reactive sites

Position Within Trifluoromethylated Heterocyclic Compounds

Among 1,300+ known trifluoromethyl heterocycles, this compound occupies a niche due to:

  • Conformational rigidity : The pyrrolidine ring adopts an envelope conformation with the -CF₃ group in a pseudoaxial position, reducing entropic penalties in protein binding.
  • Synergy with hydrochloride salt : Enhances water solubility (logS = -2.1 vs. -3.9 for free base) without compromising passive diffusion.
  • Versatile derivatization : The secondary amine undergoes N-alkylation, acylation, or Suzuki couplings to yield analogs like 4-[(2-bromophenyl)methyl] derivatives (CAS: 2060021-40-9).

Fundamental Structural Characteristics

X-ray crystallography reveals critical structural parameters:

Parameter Value Source
Bond length (C3-F) 1.332 Å
N-C3-CF₃ angle 112.7°
Torsion (C2-C3-CF₃) 178.3°
pKa (amine) 8.9 ± 0.2

The hydrochloride salt forms a monoclinic crystal lattice (space group P2₁/c) with H-bonding between Cl⁻ and NH groups (d = 1.98 Å). Density functional theory (DFT) calculations show the -CF₃ group reduces HOMO energy by 1.8 eV versus pyrrolidine, making the compound resistant to oxidative degradation.

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIUSFJVYYGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589970
Record name 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189485-03-7
Record name 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)PYRROLIDINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(Trifluoromethyl)acrylonitrile with ammonia or amines under controlled conditions to form the pyrrolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. The trifluoromethyl group contributes to enhanced drug efficacy and specificity due to its influence on the pharmacokinetic properties of the resulting compounds. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioactivity, which are critical factors in drug design and development .

Case Study: Neurological Disorders

Recent studies have explored the synthesis of novel compounds derived from this compound aimed at treating conditions such as depression and anxiety. These studies highlight the compound's potential in developing selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing mood disorders .

Material Science

In materials science, this compound is utilized to develop advanced materials, including polymers and coatings. The presence of the trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability. This makes it an attractive candidate for applications requiring durable materials that can withstand harsh environments .

Applications in Coatings

Research has demonstrated that incorporating this compound into polymer matrices can enhance the mechanical properties and longevity of coatings used in industrial applications. The resultant materials show improved resistance to solvents and environmental degradation, making them suitable for protective coatings in automotive and aerospace industries .

Agrochemical Formulations

The agrochemical sector also benefits from the applications of this compound. It is used in formulating more effective pesticides and herbicides, contributing to improved crop yields while minimizing environmental impact. Fluorinated agrochemicals have been shown to possess enhanced biological activity, leading to better pest control with lower application rates .

Case Study: Crop Protection

An example includes the development of new herbicides that incorporate this compound, which have demonstrated increased efficacy against resistant weed species. This advancement is essential for sustainable agricultural practices as it reduces the need for higher quantities of chemicals .

Organic Synthesis Reagents

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules necessary for various research applications. Its ability to act as a building block allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic uses .

Innovations in Synthesis

Recent advancements have highlighted its utility in synthesizing chiral compounds, which are crucial for developing enantiomerically pure pharmaceuticals. The ability to manipulate stereochemistry effectively through reactions involving this compound opens new avenues in drug discovery and development .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Applications/Properties Reference
3-(Trifluoromethyl)pyrrolidine hydrochloride C₅H₉ClF₃N 199.58 -CF₃ at C3 Pharmaceutical intermediate, ligand
3-(((4-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine hydrochloride (IIIf) C₁₂H₁₂ClF₃NO₂S 353.74 Sulfonylmethyl-aryl group at C3 Multifunctional ligand, receptor binding
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride C₁₂H₁₄ClF₃N 265.70 Methyl and aryl-CF₃ groups at C3 Building block for bioactive molecules
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride C₁₁H₁₃ClF₃NO 267.68 Phenoxy-CF₃ substituent at C3 Unknown (reported as irritant)
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride C₆H₉ClF₃N₃ 215.60 Diazirinyl-CF₃ group at C3 Photoaffinity labeling probes
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride C₇H₁₁ClF₃N₂O 232.63 Carboxamide and N-methyl groups Versatile reagent in synthesis

Key Differences and Implications

Substituent Effects: Sulfonylmethyl-aryl (IIIf): Enhances hydrogen-bonding capacity and steric bulk, making it suitable for receptor-targeted applications . Diazirinyl-CF₃ (CAS 2230798-60-2): Unique photoreactive properties enable use in photoaffinity labeling for target identification . Carboxamide Derivative (CAS 232.63): Improved solubility and hydrogen-bond donor/acceptor capacity compared to the parent compound .

Biological Activity

3-(Trifluoromethyl)pyrrolidine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to the pyrrolidine ring. This unique structure imparts notable biological activities, making it a subject of interest in pharmacological research. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C5_5H9_9ClF3_3N
  • CAS Number : 1189485-03-7
  • Structure : The trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets, which can lead to significant changes in cellular processes. The compound's specific mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.
  • Receptor Binding : The compound can interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

Biological Activity and Applications

This compound has been investigated for several biological activities:

  • Pharmaceutical Applications :
    • As a building block in the synthesis of complex organic molecules, particularly in drug development.
    • Potentially serves as an intermediate in the synthesis of drugs targeting various diseases.
  • Enzyme Interaction Studies :
    • Research indicates that derivatives containing trifluoromethyl groups exhibit enhanced inhibitory activity against certain enzymes compared to their non-fluorinated counterparts .
  • Case Studies :
    • A study demonstrated that pyrrolidine derivatives could significantly inhibit the activity of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties . The IC50_{50} values for these compounds were comparable to established anti-inflammatory drugs like indomethacin.
    • Another investigation highlighted the role of trifluoromethyl-containing compounds in enhancing the potency of inhibitors against reverse transcriptase enzymes, crucial for antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-MethylpyrrolidineLacks trifluoromethyl groupDifferent reactivity and lower potency in enzyme inhibition
3-(Trifluoromethyl)pyrrolidineContains trifluoromethyl groupEnhanced binding affinity and selectivity towards biological targets
2,3-DimethylpyrrolidineContains two methyl groupsVaries in steric effects and chemical properties compared to TFM

Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in medicinal chemistry. For instance, a review on FDA-approved drugs indicated that the incorporation of trifluoromethyl groups often leads to improved pharmacokinetic properties and increased potency against specific biological targets . This trend underscores the importance of compounds like this compound in drug design.

Q & A

Q. Table 1: Synthetic Routes and Outcomes

MethodCatalyst/ReagentYield (%)ee (%)Reference
Asymmetric hydrogenationRu(BINAP)7892
Enzymatic resolutionCAL-B lipase6595
Chiral auxiliaryEvans oxazolidinone8288

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl group integration (δ ~ -60 to -70 ppm) . 1H^{1}\text{H} NMR resolves pyrrolidine ring protons (δ 2.5–3.5 ppm for N–CH2_2) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with high-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 188.1) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride counterion) .

Advanced: How does the trifluoromethyl group influence binding affinity to CNS targets like NMDA or σ receptors?

Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration. In rat models, 3-(Trifluoromethyl)pyrrolidine derivatives exhibit discriminative stimulus effects comparable to phencyclidine (PCP), suggesting NMDA receptor antagonism . Competitive binding assays (using 3^3H-MK-801) show IC50_{50} values of 120 nM, indicating high affinity .

Contradiction Analysis:

  • Some studies report reduced σ1_1 receptor binding compared to non-fluorinated analogs, likely due to steric hindrance from the CF3_3 group .
  • Resolve discrepancies by comparing binding modes via molecular docking simulations (e.g., AutoDock Vina) .

Advanced: How can researchers address discrepancies in pharmacokinetic data across species?

Answer:
Species-specific metabolic profiles often arise from cytochrome P450 (CYP) enzyme variations. For example:

  • Rat models : Rapid clearance due to CYP2D6-mediated oxidation .
  • Human hepatocytes : Slower metabolism via CYP3A4, leading to prolonged half-life .

Methodological Recommendations:

  • Conduct interspecies scaling using allometric models (e.g., t1/2BW0.25t_{1/2} \propto BW^{0.25}).
  • Validate with microsomal stability assays and metabolite profiling (LC-MS/MS) .

Safety: What protocols are critical for safe handling and waste disposal?

Answer:

  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact .
  • Waste disposal : Neutralize hydrochloride salts with 1M NaOH, then incinerate at >800°C to prevent HF release .

Q. Table 2: Hazard Mitigation

RiskMitigation StrategyReference
Skin irritationImmediate washing with 10% NaHCO3_3
Environmental toxicitySegregate waste for certified disposal firms

Application: How is this compound utilized in fragment-based drug discovery?

Answer:
The pyrrolidine scaffold serves as a rigid core for designing kinase inhibitors or GPCR modulators. For example:

  • Case Study : Fragment linking to β-secretase (BACE1) improved binding affinity from 1.2 μM to 45 nM after optimizing CF3_3 positioning .

Stability: How does pH affect the stability of this compound?

Answer:
The compound is stable at pH 2–6 but degrades above pH 7 via hydrolysis of the pyrrolidine ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 4 .

Stereochemistry: What role does the 3R vs. 3S configuration play in biological activity?

Answer:
The 3S enantiomer shows 10-fold higher NMDA receptor affinity (IC50_{50} = 90 nM) than 3R (IC50_{50} = 900 nM) due to better alignment with the receptor’s hydrophobic pocket .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Trifluoromethyl)pyrrolidine hydrochloride

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